

CAY10505: A Comparative Guide to its Cross-Reactivity with PI3K Isoforms

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of **CAY10505** against various Class I phosphoinositide 3-kinase (PI3K) isoforms. The data presented herein is intended to assist researchers in evaluating the selectivity of **CAY10505** for their specific experimental needs.

Quantitative Analysis of PI3K Isoform Inhibition by CAY10505

The inhibitory potency of **CAY10505** against the four Class I PI3K isoforms (α , β , γ , and δ) is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

PI3K Isoform	CAY10505 IC50 (nM)	Selectivity over PI3Ky
ΡΙ3Κα	940	31.3-fold
РІЗКβ	20,000	666.7-fold
РІЗКу	30	-
ΡΙ3Κδ	20,000	666.7-fold

Data sourced from Cayman Chemical product information.[1]



As the data indicates, **CAY10505** is a potent and selective inhibitor of the PI3Ky isoform, with an IC50 value of 30 nM.[1] Its inhibitory activity against PI3K α is significantly lower (IC50 = 940 nM), and it demonstrates weak inhibition of PI3K β and PI3K δ (IC50 = 20,000 nM for both)[1]. This selectivity profile makes **CAY10505** a valuable tool for studying the specific roles of PI3K γ in various cellular processes. **CAY10505** is the dehydroxylated form of AS-252424, another potent and selective PI3K γ inhibitor with a similar IC50 value of 33 nM[2][3].

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of **CAY10505** against PI3K isoforms. This method is based on standard radiometric or fluorescence-based kinase assays.

Objective: To determine the IC50 values of **CAY10505** for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.

Materials:

- Recombinant human PI3K isoforms (α , β , γ , and δ)
- CAY10505
- Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate
- Adenosine triphosphate (ATP), [γ-33P]ATP for radiometric assay, or unlabeled ATP for fluorescence-based assay
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
- ADP-Glo™ Kinase Assay (Promega) or similar for fluorescence-based detection
- 96-well or 384-well assay plates
- Scintillation counter (for radiometric assay) or plate reader (for fluorescence-based assay)

Procedure:

Compound Preparation: Prepare a stock solution of CAY10505 in dimethyl sulfoxide
(DMSO). Create a serial dilution of CAY10505 in the kinase assay buffer. The final DMSO



concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.

Kinase Reaction:

- Add the kinase assay buffer to the wells of the assay plate.
- Add the serially diluted CAY10505 or DMSO (vehicle control) to the appropriate wells.
- Add the PI3K enzyme to each well.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
- Initiate the kinase reaction by adding a mixture of the lipid substrate (PI or PIP2) and ATP (spiked with [y-33P]ATP for the radiometric assay).
- Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature or 30°C.

· Reaction Termination and Detection:

- Radiometric Assay: Terminate the reaction by adding an acidic solution (e.g., 1N HCl). The phosphorylated lipid product is then extracted and quantified using a scintillation counter.
- ∘ Fluorescence-based Assay (e.g., ADP-Glo™): Terminate the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity, following the manufacturer's instructions. This typically involves a two-step process of terminating the kinase reaction and then adding a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

Data Analysis:

- Calculate the percentage of inhibition for each concentration of CAY10505 relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the CAY10505 concentration.

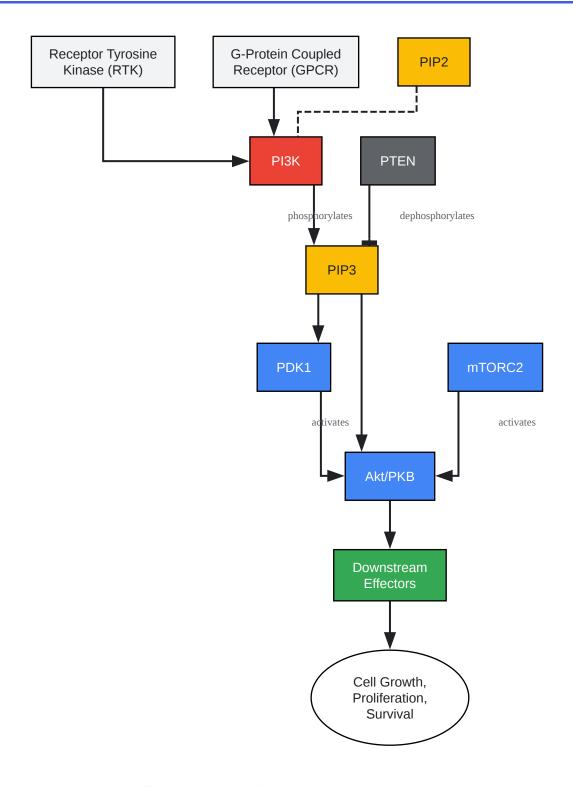


 Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

PI3K Signaling Pathway

The PI3K pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The general workflow of this pathway is depicted below.





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